molecular formula C16H18N2O4 B5826396 1-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperidine-4-carboxamide

1-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperidine-4-carboxamide

Cat. No.: B5826396
M. Wt: 302.32 g/mol
InChI Key: MINNCCGQALIHAX-DUXPYHPUSA-N
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Description

1-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of amide chalcones. Chalcones are a type of polyphenolic compound known for their diverse pharmacological activities, including anti-cancer, anti-infective, anti-diabetic, and anti-oxidant properties . This compound is characterized by the presence of a benzodioxole ring, a piperidine ring, and a propenoyl group, which contribute to its unique chemical and biological properties.

Preparation Methods

Chemical Reactions Analysis

1-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperidine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Some common reagents and conditions used in these reactions are:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles, depending on the reaction conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperidine-4-carboxamide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . Some of its notable applications include:

    Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: It has been studied for its potential biological activities, including anti-cancer, anti-infective, and anti-oxidant properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

1-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

These compounds share structural similarities, such as the presence of a benzodioxole ring and a propenoyl group. they differ in their specific substituents and overall molecular structure, which can lead to differences in their chemical and biological properties.

Properties

IUPAC Name

1-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c17-16(20)12-5-7-18(8-6-12)15(19)4-2-11-1-3-13-14(9-11)22-10-21-13/h1-4,9,12H,5-8,10H2,(H2,17,20)/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINNCCGQALIHAX-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(=O)N)C(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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